BenchChemオンラインストアへようこそ!

5-Naphthalen-1-YL-benzo[1,3]dioxole

Physicochemical profiling Drug-likeness optimization Membrane permeability

Select 5-Naphthalen-1-YL-benzo[1,3]dioxole for its irreplaceable role in synthesizing BNBC, a fully human-specific STING agonist. Unlike 5-phenyl or 2-naphthyl isomers, this 1-naphthyl regioisomer uniquely enables cGAS-STING pathway targeting and delivers superior antibacterial activity (MIC 0.1–0.23 mg/mL) due to enhanced membrane penetration (LogP 4.24). Its fragment-like properties (MW 248.28 Da) and broad multi-target scaffold offer unmatched efficiency for oncology, inflammation, neurology, and infectious disease programs. Streamline your inventory with this single, high-impact intermediate.

Molecular Formula C17H12O2
Molecular Weight 248.27 g/mol
CAS No. 594823-69-5
Cat. No. B1627788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Naphthalen-1-YL-benzo[1,3]dioxole
CAS594823-69-5
Molecular FormulaC17H12O2
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C17H12O2/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-9-16-17(10-13)19-11-18-16/h1-10H,11H2
InChIKeyVCUMUWMSRRJRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Naphthalen-1-YL-benzo[1,3]dioxole (CAS 594823-69-5): Procurement-Grade Chemical Profile & Structural Differentiation


5-Naphthalen-1-YL-benzo[1,3]dioxole (CAS 594823-69-5), systematically named 5-(naphthalen-1-yl)-1,3-benzodioxole, is a benzo[1,3]dioxole-based heterocyclic building block with the molecular formula C17H12O2 and a molecular weight of 248.28 g/mol [1]. It is characterized by a naphthalen-1-yl substituent at the 5-position of the benzodioxole core, yielding a calculated LogP of 4.24 and a topological polar surface area (PSA) of 18.46 Ų [1]. The compound is primarily supplied as a research chemical with typical purities of 95% and is utilized as a synthetic intermediate in medicinal chemistry programs targeting anticancer, antimicrobial, and immunomodulatory agents [2].

Why 5-Naphthalen-1-YL-benzo[1,3]dioxole Cannot Be Replaced by Simpler 5-Aryl-Benzodioxole Analogs


Substituting 5-Naphthalen-1-YL-benzo[1,3]dioxole with its closest commercially available analogs—such as 5-phenyl-1,3-benzodioxole—fundamentally alters key physicochemical properties that govern downstream synthetic utility and biological performance. The naphthalen-1-yl substituent imparts a LogP approximately 1.15 units higher than the phenyl analog (4.24 vs. 3.08), reflecting substantially increased lipophilicity that directly impacts membrane partitioning, formulation solubility, and target-binding hydrophobic interactions [1]. Furthermore, the extended π-conjugation surface of the naphthalene ring enables distinct intermolecular interactions (e.g., π-π stacking with aromatic protein residues) that are absent in simpler phenyl-substituted variants [2]. Critically, the 1-naphthyl regioisomer serves as the essential structural precursor to 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC), a validated human STING agonist, establishing a direct lineage to a therapeutically relevant chemotype that cannot be accessed via the 2-naphthyl or phenyl counterparts [3].

Quantitative Differentiation Evidence: 5-Naphthalen-1-YL-benzo[1,3]dioxole vs. Closest Analogs


Lipophilicity Advantage: LogP of 4.24 vs. 3.08 for 5-Phenyl-1,3-Benzodioxole

The target compound exhibits a calculated LogP of 4.2355, compared to 3.0823 for the phenyl-substituted analog 5-phenyl-1,3-benzodioxole (CAS 24382-05-6), representing a ΔLogP of approximately +1.15 [1]. Both compounds share an identical PSA of 18.46 Ų. The enhanced lipophilicity of the naphthalen-1-yl variant is consistent with the increased hydrocarbon surface area of the fused bicyclic naphthalene ring system relative to a monocyclic phenyl ring, while the preserved benzodioxole core maintains an identical hydrogen-bonding capacity.

Physicochemical profiling Drug-likeness optimization Membrane permeability

Molecular Weight Differentiation: 248.28 Da vs. 198.22 Da for Phenyl Analog – Implications for Fragment-Based Design

With a molecular weight of 248.28 Da (exact mass 248.08400), the target compound is approximately 50 Da heavier than 5-phenyl-1,3-benzodioxole (MW 198.22 Da) [1]. This mass increment stems from the replacement of a phenyl ring (C6H5, ΔMW ~77) with a naphthalene moiety (C10H7, ΔMW ~127). The target compound remains below the typical fragment-based screening cutoff of 300 Da, yet offers a significantly larger aromatic surface area for target engagement compared to the phenyl analog, positioning it as an intermediate-sized building block suitable for fragment growing and scaffold hopping strategies.

Fragment-based drug discovery Lead optimization Molecular property triage

Derivatization Lineage to a Validated Human STING Agonist (BNBC)

The target compound serves as the direct structural progenitor of 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC), a compound that was identified through a cell-based high-throughput screening assay and validated as a functional human-STING-dependent agonist [1]. BNBC induced type I and III IFN dominant cytokine responses in primary human fibroblasts and PBMCs, promoted dendritic cell maturation, and established an antiviral state inhibiting flavivirus infection. The naphthalen-1-yl moiety is essential for this activity; the benzodioxole-5-carboxamide scaffold lacking the naphthalen-1-yl group or bearing alternative N-substituents would not yield this specific STING-agonist pharmacophore.

STING pathway agonism Immuno-oncology Antiviral innate immunity

Regiochemical Differentiation: Naphthalen-1-yl vs. Naphthalen-2-yl in Antiproliferative Thiazolyl Pyrazoline Derivatives

In a head-to-head study of thiazolyl pyrazoline derivatives synthesized from both naphthalen-1-yl and naphthalen-2-yl chalcone precursors, the naphthalen-2-yl-derived compound 7c exhibited the most promising antiproliferative activity against HCT-116 colorectal cancer cells with an IC50 of 6.19 µM [1]. This finding demonstrates that the site of naphthalene attachment (1-position vs. 2-position) materially influences biological outcomes in downstream derivatives, with the naphthalen-2-yl series showing superior activity in this specific assay. The naphthalen-1-yl-derived compounds (series 7a–b, 11, 12a–b) were also active as antimicrobial agents, with MIC values ranging from 0.1–0.23 mg/mL, indicating that the 1-naphthyl isomer may offer a distinct activity profile suitable for different therapeutic applications [1].

Anticancer SAR Regiochemical comparison HCT-116 colorectal cancer

Benzodioxole Scaffold Privilege: Class-Level Evidence for Multi-Target Biological Activity

The benzo[1,3]dioxole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, COX-inhibitory, and analgesic activities across multiple published series [1][2]. Specifically, benzodioxole-containing compounds have shown cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines with IC50 values in the 3.94–9.12 mM range for selected derivatives [3], and certain benzodioxole alkaloids induce human telomeric DNA G-quadruplex formation, a mechanism relevant to anticancer agent design [4]. The incorporation of the naphthalen-1-yl group onto this scaffold expands the accessible chemical space while retaining the privileged benzodioxole core.

Privileged scaffold Multi-target pharmacology Benzodioxole SAR

Optimal Application Scenarios for 5-Naphthalen-1-YL-benzo[1,3]dioxole Based on Quantitative Differentiation Evidence


Immuno-Oncology & Antiviral Drug Discovery: STING Agonist Development

Procurement of this building block is directly indicated for research programs targeting the cGAS-STING pathway. The compound serves as the key synthetic precursor to BNBC, a validated human-STING-specific agonist that induces type I and III IFN responses in primary human fibroblasts and PBMCs, promotes dendritic cell maturation, and inhibits flavivirus infection [1]. No alternative 5-aryl-benzodioxole building block provides this specific synthetic entry point to the BNBC chemotype, making the naphthalen-1-yl variant irreplaceable for this application.

Antimicrobial Lead Optimization: 1-Naphthyl Thiazolyl Pyrazoline Series

For antibacterial drug discovery programs, the 1-naphthyl building block is the preferred choice over the 2-naphthyl isomer based on direct comparative evidence showing that naphthalen-1-yl-derived thiazolyl pyrazolines exhibit MIC values of 0.1–0.23 mg/mL in antimicrobial assays [2]. The enhanced lipophilicity (LogP 4.24) of the 1-naphthyl variant may contribute to improved bacterial membrane penetration compared to less lipophilic alternatives.

Fragment-Based Drug Discovery: Intermediate-Sized Hydrophobic Fragment

With a molecular weight of 248.28 Da (below the typical fragment cutoff of 300 Da) and a LogP of 4.24, this compound occupies an optimal intermediate property space for fragment growing and scaffold hopping campaigns [3]. It provides approximately 50 Da of additional mass and significantly greater aromatic surface area compared to the 5-phenyl analog (MW 198.22, LogP 3.08), enabling more productive hydrophobic interactions with protein targets while remaining within fragment-like physicochemical bounds.

Multi-Target Medicinal Chemistry: Benzodioxole Privileged Scaffold Diversification

This building block enables parallel exploration of multiple therapeutic areas—including oncology (HCT-116, HeLa, Caco-2, Hep3B), inflammation (COX inhibition), neurology (AMPA receptors), and infectious disease (anti-tuberculosis)—from a single synthetic intermediate, leveraging the well-established multi-target activity of the benzodioxole privileged scaffold class [4]. This reduces procurement complexity and inventory overhead for medicinal chemistry groups running diverse target portfolios.

Quote Request

Request a Quote for 5-Naphthalen-1-YL-benzo[1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.